4-Methoxy-2,4-dioxobutanoic acid

Overview

Description

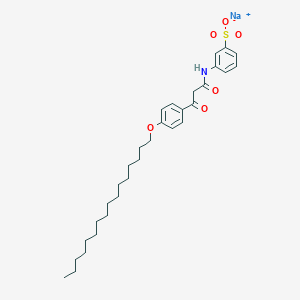

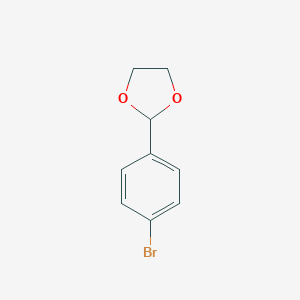

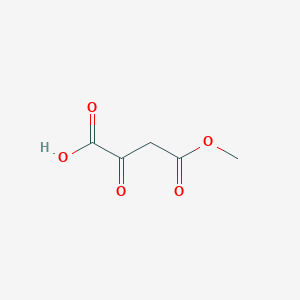

4-Methoxy-2,4-dioxobutanoic acid, also known as Oxaloacetic acid 4-methyl ester, is a dicarboxylic acid monoester comprising succinic acid having an oxo group at the 2-position and the methyl ester at the 4-position . It is functionally related to an oxaloacetic acid and is a conjugate acid of an oxaloacetate 4-methyl ester .

Molecular Structure Analysis

The molecular formula of 4-Methoxy-2,4-dioxobutanoic acid is C5H6O5 . The IUPAC name is 4-methoxy-2,4-dioxobutanoic acid . The InChI code is 1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-2,4-dioxobutanoic acid is 146.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 146.02152329 g/mol . The topological polar surface area is 80.7 Ų .Scientific Research Applications

Biochemistry

Application Summary

4-Methoxy-2,4-dioxobutanoic acid is utilized in biochemistry research for its potential as a building block in various biochemical compounds due to its reactive keto groups.

Methods of Application

The compound is often used in enzymatic reactions and synthesis pathways where its keto groups can undergo nucleophilic attack, making it a versatile intermediate.

Results and Outcomes

While specific quantitative data is not provided, the compound’s utility in biochemistry is underscored by its solubility and reactivity, which facilitate its incorporation into complex biochemical structures .

Pharmacology

Application Summary

In pharmacology, this compound’s derivatives are explored for their pharmacokinetic properties, such as absorption and solubility, which are crucial for drug development.

Methods of Application

It is used in the synthesis of potential drug candidates, and its pharmacological profile is assessed using assays like GI absorption and BBB permeability tests.

Results and Outcomes

The compound exhibits high GI absorption and very soluble class, indicating its potential for oral drug formulations .

Organic Synthesis

Application Summary

4-Methoxy-2,4-dioxobutanoic acid serves as a precursor in organic synthesis, particularly in the formation of complex molecules through reactions like aldol condensation.

Methods of Application

It is employed in catalytic cycles and synthesis pathways, leveraging its dioxo functionality to create new carbon-carbon bonds.

Results and Outcomes

The compound’s efficacy in synthesis is demonstrated by its role in producing high yields of target molecules under various reaction conditions .

Analytical Chemistry

Application Summary

This compound is integral in analytical chemistry for calibrating instruments like NMR, HPLC, and LC-MS due to its well-defined chemical structure.

Methods of Application

It is used as a standard for method development and validation, ensuring accurate and precise analytical measurements.

Results and Outcomes

The use of 4-Methoxy-2,4-dioxobutanoic acid in analytical chemistry has led to the refinement of analytical techniques and improved measurement reliability .

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is a key intermediate in the design of new medicinal agents, with a focus on its incorporation into heterocyclic compounds.

Methods of Application

It is utilized in the synthesis of novel compounds with potential therapeutic effects, often involving multi-step synthetic routes.

Results and Outcomes

Research has shown that derivatives of 4-Methoxy-2,4-dioxobutanoic acid can exhibit significant biological activity, highlighting its importance in medicinal chemistry .

Environmental Science

Application Summary

Environmental science research uses this compound to study degradation processes and its impact on ecosystems.

Methods of Application

It is applied in environmental simulations to understand its breakdown products and interaction with environmental factors.

Results and Outcomes

Studies indicate that 4-Methoxy-2,4-dioxobutanoic acid and its derivatives can be broken down under various conditions, suggesting its environmental fate and behavior .

Chemical Kinetics

Application Summary

This compound is studied in chemical kinetics to understand its reaction rates and mechanisms, particularly in oxidation reactions.

Methods of Application

Kinetic experiments are conducted using spectrophotometric methods to monitor the reaction progress and determine rate constants.

Results and Outcomes

The oxidation reactions involving 4-Methoxy-2,4-dioxobutanoic acid have been characterized, revealing insights into the reaction mechanisms and pathways .

Material Science

Application Summary

In material science, the compound’s derivatives are investigated for their potential use in creating new polymers with unique properties.

Methods of Application

Polymerization techniques are employed, such as free-radical polymerization, to incorporate the compound into polymer chains.

Results and Outcomes

The resulting polymers exhibit distinct physical properties, such as increased flexibility or thermal stability, depending on the derivative used .

Molecular Biology

Application Summary

Molecular biology research uses this compound as a reagent in DNA synthesis and repair studies due to its structural similarity to nucleic acid components.

Methods of Application

The compound is incorporated into synthetic oligonucleotides and used in assays to study DNA polymerase activity and fidelity.

Results and Outcomes

Experiments show that the compound can influence DNA synthesis, offering potential applications in gene editing and molecular diagnostics .

Nanotechnology

Application Summary

Nanotechnology explores the use of 4-Methoxy-2,4-dioxobutanoic acid in the synthesis of nanoparticles and nanostructures.

Methods of Application

The compound is used as a stabilizing agent in the synthesis of metallic nanoparticles, controlling their size and distribution.

Results and Outcomes

Studies demonstrate the successful creation of stable, uniform nanoparticles, which are crucial for applications in drug delivery and imaging .

Catalysis

Application Summary

The compound is utilized in catalysis research to develop new catalysts that can facilitate various chemical reactions.

Methods of Application

It is used in the preparation of catalytic complexes and tested in reactions like hydrogenation and carbon-carbon bond formation.

Results and Outcomes

Research indicates that catalysts derived from this compound show enhanced activity and selectivity in target reactions .

Computational Chemistry

Application Summary

Computational chemistry uses this compound in simulations to predict its behavior in different chemical environments.

Methods of Application

Advanced computational models and quantum chemical calculations are performed to understand the compound’s reactivity and stability.

Results and Outcomes

Simulations provide valuable data on the electronic structure and potential energy surfaces, aiding in the design of new compounds and reactions .

Safety And Hazards

properties

IUPAC Name |

4-methoxy-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIRDOOJJIGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927392 | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,4-dioxobutanoic acid | |

CAS RN |

13192-05-7 | |

| Record name | 4-Methyl 2-oxobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalacetic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.